molecular formula C14H19NO3 B1374069 2-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394041-34-9

2-(3,3-Diethoxypropoxy)benzonitrile

Cat. No. B1374069
CAS RN: 1394041-34-9
M. Wt: 249.3 g/mol
InChI Key: OHGWLFFPNWMQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,3-Diethoxypropoxy)benzonitrile” is a chemical compound with the molecular formula C14H19NO3 . It is also known as DEPN. This compound has gained attention in the field of scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “2-(3,3-Diethoxypropoxy)benzonitrile” consists of a benzonitrile group attached to a diethoxypropoxy group . The exact structure can be determined using various spectroscopic techniques .


Physical And Chemical Properties Analysis

“2-(3,3-Diethoxypropoxy)benzonitrile” is a liquid at room temperature . It has a molecular weight of 249.3 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Application in [3+2] Cycloaddition Reactions

Benzonitrile derivatives, such as 2-(3,3-Diethoxypropoxy)benzonitrile, have been used in [3+2] cycloaddition reactions . These reactions are a type of cycloaddition that forms a five-membered ring from a compound with a triple bond (the “3” in [3+2]) and a compound with a double bond (the “2”). The regiochemistry of these processes has been studied using Density Functional Theory (DFT), and it was found that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile .

Synthesis of Novel Benzamide Compounds

2-(3,3-Diethoxypropoxy)benzonitrile can be used in the synthesis of novel benzamide compounds . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antioxidant Activity

The synthesized benzamide compounds have shown significant antioxidant activity . Some of these compounds exhibited more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

The benzamide compounds synthesized from 2-(3,3-Diethoxypropoxy)benzonitrile have also shown antibacterial activity . These compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Industrial Applications

Amide compounds, such as those synthesized from 2-(3,3-Diethoxypropoxy)benzonitrile, are widely used in various industrial sectors, including the plastic, rubber, paper, and agriculture industries .

Drug Discovery

Amide compounds have been used in drug discovery . These compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

2-(3,3-diethoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-8-6-5-7-12(13)11-15/h5-8,14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGWLFFPNWMQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC=C1C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282123
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394041-34-9
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Diethoxypropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(3,3-Diethoxypropoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(3,3-Diethoxypropoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(3,3-Diethoxypropoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(3,3-Diethoxypropoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(3,3-Diethoxypropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.